molecular formula C19H15F2N3O2 B5649169 N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5649169
M. Wt: 355.3 g/mol
InChI Key: JQKIBKYQMLHDTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules involves multi-step chemical processes, often starting from commercially available materials. For instance, Cheung et al. (2014) describe a novel synthesis route for a related translocator protein (TSPO) ligand through a four-step process, highlighting the intricate steps involved in synthesizing complex acetamide derivatives with specific functional groups Cheung et al., 2014.

Molecular Structure Analysis

Molecular structure analysis, such as single-crystal X-ray diffraction (XRD), is crucial for confirming the geometry, bond lengths, and angles of complex molecules. Ahmad et al. (2012) utilized XRD to analyze a molecule with a related structure, revealing its crystal packing and hydrogen bonding interactions, which are essential for understanding the molecule's reactivity and properties Ahmad et al., 2012.

Chemical Reactions and Properties

The chemical reactivity and properties of such molecules are influenced by their functional groups and molecular structure. For example, studies on related compounds have shown how modifications in the molecule's structure can impact its chemical reactivity and potential as a ligand for imaging TSPO in cancer Cheung et al., 2014.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal form, are vital for the compound's application in pharmaceuticals. Euler et al. (2004) discussed the physicochemical and biopharmaceutical properties of a direct thrombin inhibitor, highlighting the importance of understanding these properties for drug formulation and delivery Euler et al., 2004.

Chemical Properties Analysis

The chemical properties analysis often involves studying the compound's stability, reactivity with other chemicals, and potential biological activity. For instance, studies on similar compounds have explored their inhibitory activities on specific enzymes or receptors, providing insight into their therapeutic potential Fallah-Tafti et al., 2011.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKIBKYQMLHDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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